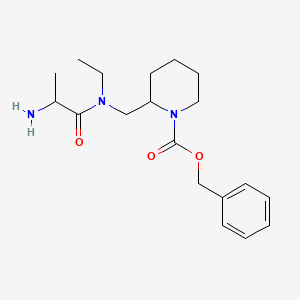
3,4-Dimethoxy-alpha,alpha,alpha-trifluorotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxy-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H9F3O2. It is a derivative of benzene, where two methoxy groups and one trifluoromethyl group are attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dimethoxy-4-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the trifluoromethylation of 1,2-dimethoxybenzene using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is typically carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of 1,2-dimethoxy-4-(trifluoromethyl)benzene often involves large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. These processes may include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
化学反応の分析
Types of Reactions: 1,2-Dimethoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
- Oxidation of methoxy groups can yield aldehydes or carboxylic acids.
- Reduction of the trifluoromethyl group can yield methyl-substituted benzene derivatives.
- Substitution reactions can yield various substituted benzene derivatives depending on the reagents used .
科学的研究の応用
1,2-Dimethoxy-4-(trifluoromethyl)benzene is used in various scientific research applications, including:
Biology: The compound is used in the development of fluorescent probes and other bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1,2-dimethoxy-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In chemical reactions, the methoxy and trifluoromethyl groups influence the electron density of the benzene ring, making it more or less reactive towards electrophiles or nucleophiles. The trifluoromethyl group, in particular, is known for its strong electron-withdrawing properties, which can stabilize or destabilize reaction intermediates .
類似化合物との比較
1,2-Dimethoxybenzene: Lacks the trifluoromethyl group, making it less electron-withdrawing.
1,3-Dimethoxy-4-(trifluoromethyl)benzene: Has a different substitution pattern, affecting its reactivity and properties.
1,2-Dimethoxy-4-methylbenzene: Contains a methyl group instead of a trifluoromethyl group, resulting in different chemical behavior.
Uniqueness: 1,2-Dimethoxy-4-(trifluoromethyl)benzene is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it valuable in pharmaceutical research .
特性
分子式 |
C9H9F3O2 |
|---|---|
分子量 |
206.16 g/mol |
IUPAC名 |
1,2-dimethoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H9F3O2/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2/h3-5H,1-2H3 |
InChIキー |
RGJTXXPQFGWECT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Imidodicarbonic acid, 2-[4-[[(8S)-5,6,7,8-tetrahydro-8-quinolinyl]imino]butyl]-, 1,3-bis(1,1-dimethylethyl) ester](/img/structure/B14775474.png)

![2-[(4-methoxyphenyl)methoxymethyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14775481.png)



![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)


![2'-Hydroxy-[1,1'-binaphthalen]-2-yl pivalate](/img/structure/B14775521.png)

